molecular formula C20H16N2O3 B15211863 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol CAS No. 680610-95-1

4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol

Cat. No.: B15211863
CAS No.: 680610-95-1
M. Wt: 332.4 g/mol
InChI Key: FNMXQCQMYOCDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a unique structure combining an indazole ring with hydroxy and tolyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxyindazole with p-tolyl benzene-1,3-diol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-indazole: Shares the indazole core but lacks the additional hydroxy and tolyl groups.

    1-(p-Tolyl)-1H-indazole: Similar structure but without the hydroxy groups.

    Benzene-1,3-diol: Contains the diol functionality but lacks the indazole and tolyl groups.

Uniqueness

4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

680610-95-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-[6-hydroxy-1-(4-methylphenyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C20H16N2O3/c1-12-2-4-13(5-3-12)22-18-10-14(23)6-8-16(18)20(21-22)17-9-7-15(24)11-19(17)25/h2-11,23-25H,1H3

InChI Key

FNMXQCQMYOCDSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.